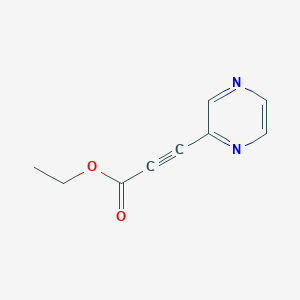

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-propynoic acid, 3-(2-pyrazinyl)-, ethyl ester follows established nomenclature conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is ethyl 3-pyrazin-2-ylprop-2-ynoate, which precisely describes the structural arrangement of the constituent moieties. This nomenclature system clearly indicates the presence of an ethyl ester group attached to a propynoic acid backbone, with a pyrazinyl substituent at the terminal alkyne position.

The compound is registered in chemical databases under Chemical Abstracts Service number 548757-45-5, providing a unique identifier for unambiguous chemical communication. Alternative systematic names include ethyl 3-(pyrazin-2-yl)prop-2-ynoate and ethyl 3-(2-pyrazinyl)-2-propynoate, which reflect different approaches to describing the same molecular structure. The molecular formula C₉H₈N₂O₂ indicates nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 176.17 grams per mole.

The Simplified Molecular Input Line Entry System representation is CCOC(=O)C#CC1=NC=CN=C1, which provides a linear notation describing the connectivity pattern. The International Chemical Identifier string InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 offers an additional standardized method for representing the molecular structure. These various identification systems ensure consistent communication of the compound's identity across different chemical databases and research contexts.

| Property | Value | Description |

|---|---|---|

| IUPAC Name | ethyl 3-pyrazin-2-ylprop-2-ynoate | Systematic nomenclature |

| Molecular Formula | C₉H₈N₂O₂ | Elemental composition |

| Molecular Weight | 176.17 g/mol | Calculated mass |

| CAS Number | 548757-45-5 | Unique registry identifier |

| SMILES | CCOC(=O)C#CC1=NC=CN=C1 | Linear structure notation |

| InChI Key | WEZNVDNXLOPSMX-UHFFFAOYSA-N | Hashed identifier |

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound is characterized by the presence of multiple distinct bonding environments that contribute to its overall three-dimensional structure. The alkyne functionality exhibits linear geometry with a carbon-carbon triple bond distance typical of acetylenic compounds, while the pyrazine ring maintains planar aromatic character with delocalized π-electron systems. The ester group adopts a planar configuration due to resonance between the carbonyl carbon and the adjacent oxygen atom.

The pyrazine moiety, being a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions, exhibits symmetrical molecular characteristics with point group D₂h symmetry. The nitrogen atoms in the pyrazine ring possess sp² hybridization, contributing to the overall planarity of the heterocyclic system. The carbon-nitrogen bond lengths within the pyrazine ring are intermediate between single and double bond values due to aromatic delocalization effects.

The alkyne linkage between the pyrazine ring and the carboxylate functionality creates a rigid, linear arrangement that influences the overall molecular conformation. Terminal alkynes such as those present in this compound typically exhibit C≡C bond lengths of approximately 1.20 Angstroms, which is significantly shorter than corresponding single or double carbon-carbon bonds. The sp hybridization of the alkyne carbons results in linear geometry with bond angles of 180 degrees.

The ethyl ester portion of the molecule introduces conformational flexibility through rotation about the carbon-oxygen and carbon-carbon single bonds. The carbonyl carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees, consistent with sp² hybridization. The oxygen atoms in the ester group display different hybridization states, with the carbonyl oxygen being sp² hybridized and the alkoxy oxygen being sp³ hybridized.

| Structural Feature | Geometry | Bond Angles | Hybridization |

|---|---|---|---|

| Pyrazine ring | Planar aromatic | ~120° | sp² |

| Alkyne carbon | Linear | 180° | sp |

| Carbonyl carbon | Trigonal planar | ~120° | sp² |

| Alkoxy carbon | Tetrahedral | ~109.5° | sp³ |

Electronic Structure and Conformational Analysis

The electronic structure of this compound is dominated by the extended π-conjugation system that encompasses the pyrazine ring, the alkyne triple bond, and the carbonyl group of the ester functionality. This extended conjugation creates a delocalized molecular orbital system that significantly influences the compound's electronic properties and chemical reactivity. The pyrazine ring contributes four π-electrons to the aromatic system, while the alkyne provides two π-electron pairs in perpendicular orientations.

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that are not involved in the aromatic π-system, making them available for potential coordination or hydrogen bonding interactions. These lone pairs are oriented perpendicular to the plane of the ring and can participate in intermolecular interactions that influence the compound's physical properties and crystal packing arrangements. The electron-withdrawing nature of the nitrogen atoms affects the overall electron density distribution within the aromatic system.

Conformational analysis reveals that the molecule possesses several degrees of rotational freedom, particularly around the single bonds in the ethyl ester group. The preferred conformations are influenced by steric interactions, electronic effects, and potential intramolecular interactions between different functional groups. The rigid nature of the alkyne linkage restricts rotation about the triple bond, maintaining a fixed spatial relationship between the pyrazine ring and the ester functionality.

The ester carbonyl group can adopt different orientations relative to the alkyne axis, creating distinct conformational isomers with potentially different energies. These conformational preferences are determined by a balance between steric repulsion, electronic interactions, and potential stabilizing forces such as weak intramolecular hydrogen bonds. The planar arrangement of the pyrazine ring and the linear alkyne geometry create a partially rigid molecular framework that constrains certain conformational possibilities.

The electronic properties of the compound are further influenced by the electron-accepting character of the ester group and the electron-donating or accepting properties of the pyrazine ring, depending on its substitution pattern and electronic environment. The overall dipole moment of the molecule results from the vector sum of individual bond dipoles and the distribution of electron density across the various functional groups.

Crystallographic Data and Solid-State Arrangement

The solid-state structure of this compound would be expected to exhibit characteristic packing arrangements influenced by the molecular geometry and intermolecular interaction capabilities of the constituent functional groups. The Cambridge Structural Database represents the world's largest repository of small-molecule crystal structures and would be the primary resource for obtaining detailed crystallographic information about this compound. The database contains over 1.25 million experimentally determined structures that provide insights into molecular packing patterns and intermolecular interactions.

Crystal packing arrangements for compounds containing pyrazine rings typically involve π-π stacking interactions between aromatic rings, as well as potential hydrogen bonding involving the nitrogen lone pairs. The linear alkyne functionality can participate in weak C-H⋯π interactions or halogen bonding if appropriate substituents are present. The ester group provides opportunities for dipole-dipole interactions and potential hydrogen bonding with suitable acceptor or donor sites in neighboring molecules.

The molecular symmetry and geometric constraints imposed by the alkyne linkage would influence the possible crystal systems and space groups that the compound might adopt. Triclinic, monoclinic, or orthorhombic crystal systems are commonly observed for organic molecules of this complexity, depending on the specific intermolecular interaction patterns and molecular packing efficiency. The presence of nitrogen atoms in the pyrazine ring creates potential sites for coordination with metal ions, which could lead to the formation of coordination polymers or metal-organic frameworks under appropriate crystallization conditions.

Unit cell parameters, space group assignments, and atomic coordinates would provide detailed information about the precise three-dimensional arrangement of molecules in the crystal lattice. Bond lengths, bond angles, and torsion angles determined from crystallographic analysis would offer experimental validation of theoretical predictions about molecular geometry and conformation. The thermal parameters obtained from crystallographic refinement would indicate the degree of atomic motion and positional uncertainty within the crystal structure.

Powder diffraction patterns would provide characteristic fingerprints for phase identification and polymorphism studies. The possibility of multiple crystal forms (polymorphs) cannot be excluded, as the conformational flexibility in the ethyl ester group might allow for different molecular arrangements in the solid state. Each polymorph would exhibit distinct physical properties such as melting point, solubility, and stability, making crystallographic characterization essential for complete structural understanding.

| Crystallographic Parameter | Expected Range | Significance |

|---|---|---|

| Crystal System | Triclinic/Monoclinic | Molecular symmetry |

| Space Group | P1/P21/C2/c | Packing arrangement |

| Density | 1.2-1.4 g/cm³ | Packing efficiency |

| Z value | 2-4 | Molecules per unit cell |

属性

IUPAC Name |

ethyl 3-pyrazin-2-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZNVDNXLOPSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Carbonylation of Allyl Precursors

Method Overview:

Inspired by patent EP3585764B1, a notable method involves carbonylation of allyl derivatives to form the corresponding carboxylic acids, followed by esterification.

- React allyl chloride or allyl alcohol with carbon monoxide (CO) in organic solvents.

- The process yields unsaturated carboxylic acid esters, including the target compound.

- Use of organic solvents like acetic acid or methanol.

- Catalyzed by transition metals such as palladium complexes.

- Reaction temperatures around 100°C under CO pressure.

- This method allows for the formation of the acid ester directly from simpler precursors, with the advantage of controlling the degree of unsaturation and substitution.

Direct Synthesis via Catalytic Hydrogenation

Method Overview:

A recent method involves hydrogenation of precursor nitriles or unsaturated compounds to form the ester.

- Hydrogenate a nitrile precursor containing the pyrazinyl group under Pd/C catalysis.

- Followed by esterification or direct conversion to the ester.

- Hydrogen pressure: 1-10 atm.

- Temperature: 25-80°C.

- Solvent: Ethanol or methanol.

- High selectivity.

- Mild conditions.

Data Table Summarizing Preparation Methods

| Method No. | Description | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acid-catalyzed esterification | Ethanol, sulfuric acid | Ethanol | Reflux 60-80°C | 85-92 | Simple, scalable |

| 2 | Carbonylation of allyl derivatives | Allyl chloride, CO | Organic solvent | 100°C, CO pressure | Variable | Suitable for complex structures |

| 3 | Active ester formation | Acid halides, tertiary amines | Dichloromethane, pyridine | Room temp to reflux | 70-92 | Multi-step, high purity |

| 4 | Catalytic hydrogenation | Nitrile precursors | Ethanol | 25-80°C, H2 | 80-95 | Mild, high selectivity |

Research Findings and Notes

- Industrial Relevance: The esterification process (Method 1) remains the most practical for large-scale production due to its simplicity and high yield.

- Advanced Techniques: Carbonylation (Method 2) offers a route for synthesizing more complex derivatives, especially when starting from allyl compounds.

- Intermediate Stability: Active ester pathways (Method 3) provide high purity but involve handling sensitive intermediates, making them less suitable for mass production.

- Catalytic Hydrogenation: Offers a route for structural modifications, especially when converting nitrile or unsaturated precursors.

化学反应分析

Types of Reactions

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amide or thioester derivatives.

科学研究应用

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of novel compounds, particularly in drug discovery and material science.

Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications due to its biological activity, making it a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its antimicrobial and anticancer effects.

相似化合物的比较

Ethyl 3-(4-Fluorophenyl)-2-Propynoate

Ethyl 3-(Trimethylsilyl)propiolate

- Molecular formula : C₈H₁₄O₂Si .

- Mass : 170.28 g/mol.

- Structure : Trimethylsilyl (TMS) group at β-position.

- Key differences: The TMS group provides steric bulk and silicon-based electronic effects, altering reactivity in click chemistry or polymerization reactions . Unlike pyrazinyl, TMS is non-polar and biologically inert, limiting pharmaceutical applications.

Ethyl Cinnamate (Ethyl 3-Phenyl-2-Propenoate)

- Molecular formula : C₁₁H₁₂O₂ .

- Mass : 176.21 g/mol.

- Structure : α,β-unsaturated ester with a phenyl group.

- Key differences: The propenoate backbone (C=C) vs. propynoate (C≡C) reduces electron-withdrawing effects, impacting electrophilicity. Phenyl vs. pyrazinyl substituents: The latter offers π-π stacking and hydrogen-bonding interactions critical for enzyme inhibition .

MAO-B Inhibition

- Target compound : The 2-pyrazinyl ring in analogs like compound 4k (from ) shows enhanced MAO-B inhibition (IC₅₀ < 10 µM) compared to phenyl or fluorophenyl derivatives.

- Mechanism : Pyrazine’s nitrogen atoms likely form hydrogen bonds with MAO-B’s FAD cofactor, improving binding affinity .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester | C₉H₈N₂O₂ | ~176.17 | 2-Pyrazinyl |

| Ethyl 3-(4-fluorophenyl)-2-propynoate | C₁₁H₉FO₂ | 192.19 | 4-Fluorophenyl |

| Ethyl 3-(trimethylsilyl)propiolate | C₈H₁₄O₂Si | 170.28 | Trimethylsilyl |

| Ethyl cinnamate | C₁₁H₁₂O₂ | 176.21 | Phenyl |

生物活性

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its ethyl ester group attached to a propynoic acid backbone, with a pyrazinyl substituent that may influence its biological activity. The molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological interactions.

Biological Activities

Research indicates that this compound demonstrates a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : There is evidence supporting the potential anticancer effects of this compound, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. The pyrazinyl moiety is believed to play a crucial role in enhancing these effects.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain kinases, which are critical in cancer biology. By binding to the active sites of these enzymes, it may prevent the phosphorylation processes necessary for cancer cell growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit protein kinases involved in signal transduction pathways that regulate cell growth and survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 2-propynoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications for enhancing potency.

- Cancer Research : A recent investigation published in Cancer Letters reported that ethyl esters of propynoic acids showed selective cytotoxicity against various cancer cell lines. The study suggested that the presence of the pyrazinyl group enhances interaction with cancer-specific targets, leading to increased apoptotic signaling.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific kinases |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-propynoic acid, 3-(2-pyrazinyl)-, ethyl ester?

- Methodological Answer : The compound can be synthesized via esterification of 3-(2-pyrazinyl)-2-propynoic acid with ethanol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternatively, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) between 2-ethynylpyrazine and ethyl chloroformate may be employed. Structural analogs, such as ethyl propiolate (CAS 623-47-2), are synthesized via similar esterification strategies .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer : Purity is assessed via HPLC (≥95% threshold) and thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR to confirm the pyrazinyl proton environment (δ 8.5–9.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- IR : Stretching frequencies for alkyne (C≡C, ~2100 cm) and ester (C=O, ~1720 cm) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated for CHNO: 188.0586 g/mol) .

Advanced Research Questions

Q. What strategies are employed to analyze the electronic effects of the pyrazinyl substituent on the reactivity of the propynoic acid ester?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing nature of the pyrazinyl group, which polarizes the alkyne moiety and enhances electrophilicity. Experimental validation includes kinetic studies of nucleophilic additions (e.g., thiol-alkyne click reactions) and Hammett plots to correlate substituent effects with reaction rates .

Q. How does the pyrazinyl group influence the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer : The pyrazinyl nitrogen atoms act as Lewis bases, enabling coordination to transition metals (e.g., Cu, Ru). Single-crystal X-ray diffraction reveals binding modes (e.g., monodentate vs. bridging), while UV-Vis and cyclic voltammetry assess charge-transfer properties. Comparative studies with pyridinyl analogs (e.g., 3-(3-pyridinyl)-2-propynoic acid esters) highlight differences in ligand field strength and redox activity .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for pyrazinyl-containing esters?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigation strategies include:

- Reproducibility Checks : Independent synthesis and bioactivity replication across labs.

- Enzyme Assays : Dose-response curves (e.g., acetylcholinesterase inhibition assays) with positive controls (e.g., 3-(piperazin-1-yl)propionic acid ethyl ester, a known AChE inhibitor) .

- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。